molecular formula C23H25N3O2S2 B456628 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea

Cat. No.: B456628
M. Wt: 439.6g/mol
InChI Key: BQIJLSVNCAKYIH-UHFFFAOYSA-N
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Description

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea typically involves the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with methyl iodide to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-methoxybenzoyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N’-(4-methoxybenzoyl)thiourea is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxybenzoyl group

Properties

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6g/mol

IUPAC Name

4-methoxy-N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C23H25N3O2S2/c1-14(2)13-16-5-7-17(8-6-16)20-15(3)30-23(24-20)26-22(29)25-21(27)18-9-11-19(28-4)12-10-18/h5-12,14H,13H2,1-4H3,(H2,24,25,26,27,29)

InChI Key

BQIJLSVNCAKYIH-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C

Canonical SMILES

CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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